Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-
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Overview
Description
Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]- is a heterocyclic organic compound containing both oxygen and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable aldehyde or ketone in the presence of a selenating agent. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole oxides.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Oxazole, 4,5-dihydro-4,4-dimethyl-2-phenyl-
- Oxazole, 4,5-dihydro-2,4,4-trimethyl-
- Oxazole, 2,4-dimethyl-
Uniqueness
Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]- is unique due to the presence of the seleno group, which imparts distinct chemical and biological properties. This differentiates it from other oxazole derivatives and makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
228411-94-7 |
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Molecular Formula |
C18H19NOSe |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-(2-benzylselanylphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C18H19NOSe/c1-18(2)13-20-17(19-18)15-10-6-7-11-16(15)21-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
XSRWDEUSVFTRBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2[Se]CC3=CC=CC=C3)C |
Origin of Product |
United States |
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